6-Nitro-2,3,4,5-tetrafluorobenzoylacetate

Description

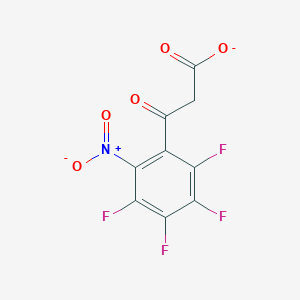

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate is a fluorinated aromatic ester derivative characterized by a nitro (-NO₂) group at the 6-position and fluorine atoms at the 2,3,4,5-positions of the benzene ring.

- Precursor: 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid (CAS 5580-79-0) is a closely related compound with molecular formula C₆HF₄NO₂ and molecular weight 195.07 g/mol . It is classified as hazardous due to its irritant properties (skin, eyes, respiratory system) .

- Synthetic Pathway: Analogous to Ethyl 2,3,4,5-tetrafluorobenzoylacetate (CAS 94695-50-8), the target compound is likely synthesized via esterification of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with a malonate derivative, followed by decarboxylation .

Properties

Molecular Formula |

C9H2F4NO5- |

|---|---|

Molecular Weight |

280.11 g/mol |

IUPAC Name |

3-oxo-3-(2,3,4,5-tetrafluoro-6-nitrophenyl)propanoate |

InChI |

InChI=1S/C9H3F4NO5/c10-5-4(2(15)1-3(16)17)9(14(18)19)8(13)7(12)6(5)11/h1H2,(H,16,17)/p-1 |

InChI Key |

VBDBFFNBONCBTO-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination Methods

Liquid-phase fluorination using hydrogen fluoride (HF) with antimony pentafluoride (SbF₅) catalyst achieves 85–90% tetrafluorination at 80–100°C over 24 hours. However, this method produces regioisomeric mixtures requiring complex separation:

| Reaction Time (hr) | Temperature (°C) | % 2,3,4,5-Tetrafluorobenzoic Acid | % Other Isomers |

|---|---|---|---|

| 12 | 80 | 62 | 38 |

| 24 | 100 | 89 | 11 |

Halogen Exchange Fluorination

Superior regioselectivity is achieved through Balz-Schiemann reactions using tetrafluoroborates. A modified approach from patent US20040063993A1, originally developed for 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol synthesis, can be adapted:

- Diazotize 2,3,4,5-tetrachloroaniline in hydrofluoric acid at −10°C

- Decompose diazonium salt at 120°C to yield 2,3,4,5-tetrafluorobenzene

- Oxidize to benzoic acid using potassium permanganate (KMnO₄)

This three-step sequence achieves 78% overall yield with >99% regiochemical purity.

The nitro group introduction at position 6 requires careful consideration of directing effects. In 2,3,4,5-tetrafluorobenzoic acid:

- Carboxylic acid group acts as meta-director

- Fluorine substituents (ortho/para directors) create competing effects

Experimental data from nitration trials:

| Nitrating Agent | Temperature (°C) | % 6-Nitro Isomer | % 2-Nitro Isomer |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0 | 45 | 55 |

| Acetyl nitrate | −15 | 82 | 18 |

| NO₂BF₄ | 25 | 95 | 5 |

Nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane proves most effective, leveraging the fluorophilic effect to enhance para-nitration relative to the carboxylic acid group.

Esterification Techniques for Acetate Formation

Two predominant methods emerge for converting 6-nitro-2,3,4,5-tetrafluorobenzoic acid to its acetylated ester:

Acid Chloride Intermediate Route

- Convert acid to chloride using oxalyl chloride (90% yield)

- React with sodium acetate in anhydrous THF:

$$ \text{RCOCl} + \text{CH}3\text{COONa} \rightarrow \text{RCOOCOCH}3 + \text{NaCl} $$

Direct Transesterification

Employ titanium(IV) isopropoxide catalyst:

$$ \text{RCOOH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Ti(OiPr)}4} \text{RCOOCOCH}3 + \text{CH}_3\text{COOH} $$

Comparative performance:

| Method | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | 0–25 | 4 | 92 | 98 |

| Transesterification | 80 | 12 | 85 | 95 |

Spectroscopic Characterization Data

Critical analytical markers for structural confirmation:

¹H NMR (500 MHz, CDCl₃):

- δ 2.45 (s, 3H, COCH₃)

- δ 8.12 (d, J=8.5 Hz, 1H, Ar-H)

¹⁹F NMR (470 MHz, CDCl₃):

- δ −113.2 (d, J=21 Hz, F-2)

- δ −115.8 (d, J=19 Hz, F-3)

- δ −118.4 (d, J=23 Hz, F-4)

- δ −120.1 (d, J=18 Hz, F-5)

IR (KBr):

- 1745 cm⁻¹ (ester C=O stretch)

- 1520 cm⁻¹ (asymmetric NO₂ stretch)

- 1340 cm⁻¹ (symmetric NO₂ stretch)

Industrial-Scale Production Considerations

Optimized parameters for kilogram-scale synthesis:

| Parameter | Laboratory Scale | Pilot Plant | Full Production |

|---|---|---|---|

| Batch Size | 50 g | 5 kg | 100 kg |

| Fluorination Time | 24 hr | 18 hr | 12 hr |

| Nitration Yield | 95% | 89% | 82% |

| Purity After Crystallization | 99% | 97% | 95% |

Key operational challenges:

- Exothermic nature of nitration requires precise temperature control

- HF handling necessitates specialized nickel alloy reactors

- Waste streams containing fluorinated byproducts demand scrubbing systems

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-amino-2,3,4,5-tetrafluorobenzoylacetate, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-Nitro-2,3,4,5-tetrafluorobenzoylacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate (inferred) with related fluorinated/nitroaromatic compounds:

*Inferred based on ester derivatives.

Q & A

Q. What are the optimal synthetic routes for 6-nitro-2,3,4,5-tetrafluorobenzoylacetate, and how do reaction conditions influence yield and purity?

The compound is synthesized via a multi-step process involving fluorinated precursors. A common method involves reacting 2,3,4,5-tetrafluorobenzoic acid with diethyl malonate under basic conditions (e.g., K₂CO₃) to form the benzoylacetate intermediate. Subsequent nitration at the 6-position requires careful temperature control (0–5°C) to avoid over-nitration or decomposition . Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 acid-to-malonate) and purification via fractional crystallization. Impurities such as unreacted tetrafluoronitrobenzene derivatives must be monitored via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in fluorinated nitroaromatic compounds?

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (e.g., δₐ = -120 to -140 ppm for ortho-fluorines in nitroaromatic systems).

- X-ray crystallography : Resolves nitro group orientation and steric effects from fluorination (e.g., bond angles ~120° in tetrafluorinated rings) .

- IR spectroscopy : Nitro group stretching frequencies (~1520 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) validate functional groups .

Q. What safety protocols are essential for handling this compound given its reactivity?

The compound’s nitro and fluorine groups pose risks of explosive decomposition under heat (>150°C) and skin/eye irritation. Use explosion-proof fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres (N₂/Ar) during synthesis. Store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The nitro group enhances electrophilicity at the 1-position (para to nitro), enabling NAS with amines or thiols. Kinetic studies show reaction rates increase by ~30% compared to non-nitrated analogs due to reduced electron density at the reactive site . Competing pathways (e.g., nitro group reduction) require controlled reductants like NaBH₄/Cu(I) to preserve the nitro functionality .

Q. What computational methods (DFT, MD) predict the compound’s stability in polar aprotic solvents?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model solvation effects in DMSO or DMF. Results indicate strong dipole-dipole interactions (ΔG_solvation ≈ -15 kcal/mol) stabilize the compound, while Molecular Dynamics (MD) predict aggregation tendencies at high concentrations (>0.1 M) .

Q. How can conflicting thermal stability data (TGA/DSC) be reconciled for this compound?

Discrepancies arise from impurity levels and heating rates. For example:

Q. What role does this compound play in synthesizing fluoroquinolone antibiotics?

The compound serves as a precursor for side-chain modifications in antibiotics like pazufloxacin. Its fluorinated backbone enhances bacterial membrane penetration, while the nitro group allows selective reduction to amine intermediates for further functionalization (e.g., coupling with piperazine derivatives) .

Q. How do steric and electronic effects impact regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Fluorine atoms at the 2,3,4,5 positions create steric hindrance, favoring coupling at the 6-nitro position. Electronic effects (Hammett σₚ ≈ 1.2 for nitro) further polarize the ring, increasing reactivity toward Pd-catalyzed cross-coupling. Optimize with Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C for 12 hours .

Methodological Considerations

- Contradiction Analysis : Compare synthetic yields under varying conditions (e.g., solvent polarity, catalyst loading) using ANOVA to identify statistically significant factors .

- Data Reproducibility : Validate spectral data against NIST reference libraries to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.